5-Fluoro-4-hydroxyquinazoline

Descripción

Significance of the Quinazoline (B50416) Scaffold in Contemporary Drug Discovery and Development

The quinazoline scaffold is one of the most important heterocyclic structures in modern medicinal chemistry, largely due to the diverse and potent pharmacological activities exhibited by its derivatives. frontiersin.orgcabidigitallibrary.org These compounds have been extensively investigated and developed for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and anticonvulsant therapies. omicsonline.orgekb.eg The ability of the quinazoline core to serve as a foundation for multi-target agents has made it particularly valuable in addressing complex diseases like cancer and Alzheimer's disease. mdpi.comekb.eg

A paramount achievement in the application of the quinazoline scaffold has been in the field of oncology, specifically in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov The quinazoline framework proved to be an ideal structure for targeting the ATP-binding site of EGFR, leading to the creation of highly effective and targeted cancer therapies. nih.gov This has resulted in a significant reduction in adverse effects compared to traditional chemotherapy and improved treatment efficacy for various solid tumors. ekb.eg The success of these drugs has cemented the quinazoline scaffold's reputation as a crucial component in the design of modern targeted therapeutics. nih.gov

The versatility of the quinazoline scaffold continues to inspire medicinal chemists to develop novel hybrids and derivatives with improved potency and specificity. rsc.org By combining the quinazoline pharmacophore with other bioactive moieties, researchers aim to create next-generation drugs that can overcome challenges such as drug resistance. rsc.org

| Drug Name | Primary Therapeutic Use | Mechanism of Action |

|---|---|---|

| Gefitinib | Non-Small Cell Lung Cancer | EGFR Tyrosine Kinase Inhibitor |

| Erlotinib | Non-Small Cell Lung Cancer, Pancreatic Cancer | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | HER2-Positive Breast Cancer | Dual EGFR and HER2 Tyrosine Kinase Inhibitor |

| Prazosin | Hypertension, Benign Prostatic Hyperplasia (BPH) | α1-Adrenergic Receptor Antagonist |

| Afatinib | Non-Small Cell Lung Cancer | Irreversible ErbB Family Blocker |

| Proquazone | Rheumatoid Arthritis, Osteoarthritis | Non-Steroidal Anti-Inflammatory Drug (NSAID) |

Historical Trajectory of Fluorinated Quinazoline Derivatives in Academic Research

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. acs.org Fluorination can improve metabolic stability, binding affinity, and bioavailability. rsc.orgfrontiersin.org The application of this strategy to the quinazoline scaffold has led to a significant area of research focused on developing novel fluorinated derivatives with enhanced therapeutic potential. researchgate.net

The historical development of fluorinated quinazolines began with synthetic explorations aimed at creating new chemical entities. Early methods focused on the synthesis of annulated fluoroquinazolines, which were subsequently reported to have a wide range of biological activities, including antibacterial and antitumor effects. openmedicinalchemistryjournal.comscispace.com Over time, more refined and efficient synthetic protocols have been developed, such as the condensation of o-fluorobenzaldehydes with amidines, allowing for a greater variety of quinazoline derivatives to be produced. uob.edu.ly

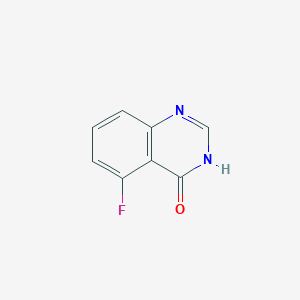

A significant focus of research has been on the development of fluorinated quinazolinones for various therapeutic applications. For instance, new fluorinated quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activities. encyclopedia.pub In other studies, the incorporation of fluorine into quinazolinone-sulphonamide hybrids resulted in compounds with significant cytotoxic activity against cancer cells while remaining safe for non-cancerous cells. nih.gov The compound 5-Fluoro-4-hydroxyquinazoline itself is a key intermediate in the synthesis of more complex fluorinated molecules. cymitquimica.com Its structure allows for further chemical modifications, serving as a foundational building block for the development of novel therapeutic agents with potential anti-cancer and anti-inflammatory properties. cymitquimica.com

The strategic placement of fluorine atoms on the quinazoline ring has been shown to be crucial for biological activity. For example, in the development of EGFR inhibitors, the introduction of a fluorine substituent on the benzene (B151609) ring of the quinazoline core was found to be vital for inhibitory activity. nih.gov Similarly, research on antimicrobial quinazolinone hybrids revealed that fluorine-containing molecules exhibited greater potential, which was attributed to the improved lipophilicity and metabolic stability imparted by the fluorine atom. rsc.org This consistent finding across different studies underscores the importance of fluorination in the ongoing development of potent and effective quinazoline-based pharmaceuticals.

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEZULVIMJVIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371996 | |

| Record name | 5-Fluoro-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-72-6 | |

| Record name | 5-Fluoro-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 4 Hydroxyquinazoline and Its Derivatives

Established Synthetic Routes to the Core 5-Fluoro-4-hydroxyquinazoline Scaffold

Traditional methods for constructing the quinazoline (B50416) ring system have been adapted and refined for the specific synthesis of fluorinated analogues. These routes often involve multi-step sequences that build the heterocyclic core from simpler, fluorinated precursors.

Applications of the Gould–Jacobs Reaction in Fluoroquinazoline Synthesis

The Gould-Jacobs reaction is a widely utilized and effective method for preparing quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction sequence typically begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. wikipedia.org This is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline core. wikipedia.org

This methodology has been successfully applied to the synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids, which are important intermediates for various bioactive compounds, including fluoroquinolone antibacterials. lookchem.comresearchgate.net The process involves reacting a fluoro-substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a heat-induced cyclization to produce the corresponding 4-hydroxyquinoline-3-carboxylate ester. auctoresonline.org

The general mechanism proceeds as follows:

Condensation: A substituted aniline reacts with EMME, with the substitution of the ethoxy group by the aniline nitrogen. wikipedia.org

Cyclization: A thermal 6-electron cyclization (benzannulation) forms the quinoline (B57606) ring. wikipedia.org

Saponification: The ester group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide. wikipedia.org

Decarboxylation: The resulting acid is heated to remove the carboxyl group, yielding the 4-hydroxyquinoline. wikipedia.org

The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups in the meta-position. wikipedia.org

Table 1: Key Steps in the Gould-Jacobs Reaction for Fluoroquinoline Synthesis

| Step | Reactants | Conditions | Product | Citation |

|---|---|---|---|---|

| Condensation | Fluoroaniline, Diethyl ethoxymethylenemalonate (EMME) | Reflux in ethanol | Anilinomethylenemalonate intermediate | auctoresonline.orgpreprints.org |

| Cyclization | Anilinomethylenemalonate intermediate | High temperature (e.g., in diphenyl ether) | Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate | wikipedia.orgresearchgate.net |

| Saponification | Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate | Aqueous NaOH | 5-Fluoro-4-hydroxyquinoline-3-carboxylic acid | wikipedia.org |

| Decarboxylation | 5-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Heat | This compound | wikipedia.org |

Utility of the Mannich Reaction in the Derivatization of 4-Hydroxyquinolines

The Mannich reaction is a powerful tool for the C-C bond formation via aminoalkylation, involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov In the context of 4-hydroxyquinolines, which are nitrogen-containing analogues of naphthols, the Mannich reaction facilitates the introduction of aminomethyl groups onto the quinoline scaffold. mdpi.commdpi.com

This derivatization is significant as the introduction of nitrogen-containing moieties can enhance the water solubility and bioavailability of the parent molecule. nih.gov The reaction typically proceeds under mild conditions and utilizes simple reagents. mdpi.com For 4-hydroxyquinolines, the active hydrogen at the C-3 position can be substituted with an aminomethyl group, although reactivity at other positions is also possible depending on the substrate. mdpi.comsemanticscholar.org The choice of amine and aldehyde components is highly variable, allowing for the synthesis of a diverse library of derivatives. mdpi.com

Studies have demonstrated the aminomethylation of various 4-hydroxyquinoline scaffolds using formaldehyde (B43269) and secondary amines like piperidine. mdpi.comnih.gov This modified Mannich reaction (mMr) is a key strategy for functionalizing the core structure, leading to compounds with potential biological activities. mdpi.commdpi.com

Table 2: Components of the Mannich Reaction for 4-Hydroxyquinoline Derivatization

| Component | Role | Examples | Citation |

|---|---|---|---|

| Substrate | Active Hydrogen Provider | 4-Hydroxyquinolines, 2-methyl-4-hydroxyquinoline | mdpi.commdpi.com |

| Aldehyde | Carbon Source | Formaldehyde, Paraformaldehyde, Aromatic Aldehydes | mdpi.comnih.gov |

| Amine | Nitrogen Source | Piperidine, Ammonia, Primary/Secondary Amines | mdpi.commdpi.com |

Strategic Cyclization and Ring-Forming Approaches for Fluoroquinazoline Assembly

Beyond the classical Gould-Jacobs reaction, various other strategic cyclization methods are employed to construct the fluoroquinazoline core. These methods often provide access to diverse structural motifs and can offer improved stereoselectivity.

One notable approach is the fluorination-initiated asymmetric cyclization . This method has been used to achieve stereoselective synthesis of fluorine-bearing dihydroquinazolones. semanticscholar.orgfigshare.com The reaction employs chiral phase-transfer catalysts to control the stereochemistry, resulting in high diastereo- and enantioselectivities. semanticscholar.orgfigshare.com

Another strategy involves a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction followed by cyclization . This transition-metal-free approach has been developed for the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides. nih.gov The mechanism involves an initial SNAr reaction to form a diamide (B1670390) intermediate, which then undergoes intramolecular nucleophilic addition and dehydration to afford the quinazolinone ring. nih.gov This one-pot protocol is efficient for creating both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.gov

These diverse cyclization strategies highlight the flexibility and adaptability of synthetic organic chemistry in assembling complex heterocyclic scaffolds like this compound. youtube.com

Modern Approaches for Fluorine Introduction and Quinazoline Annulation

Recent advancements in synthetic methodology have focused on developing more efficient, selective, and environmentally friendly routes to fluorinated heterocycles. These modern approaches often utilize catalysis to achieve transformations that are difficult or impossible with traditional methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-F Bond Formation

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, providing powerful methods for constructing complex molecules. nih.gov In recent decades, there has been a surge in the development of transition-metal-catalyzed reactions for building quinazoline scaffolds. nih.govfrontiersin.org Catalysts based on metals like cobalt, manganese, and titanium have been employed in dehydrogenative cyclization and annulation strategies to form the quinazoline ring system from readily available starting materials. nih.govfrontiersin.org

While many syntheses start with fluorinated precursors, a modern and highly desirable strategy is the late-stage introduction of fluorine. Transition-metal-catalyzed C-F bond formation is an evolving approach to achieve this. uiowa.edu These methods can selectively and efficiently create C-F bonds, which is a significant challenge in organic synthesis. uiowa.edu Palladium-catalyzed C-H bond activation, for example, has been used to introduce various fluorinated groups (like SCF₃) onto aromatic and heterocyclic scaffolds, offering a direct route to functionalized molecules. beilstein-journals.org While direct C-H fluorination on the quinazoline core is still a developing area, these catalytic principles provide a roadmap for future synthetic innovations.

Table 3: Examples of Transition Metals in Quinazoline Synthesis

| Metal Catalyst | Reaction Type | Key Features | Citation |

|---|---|---|---|

| Cobalt (Co) | Dehydrogenative Cyclization | Ligand-free, cost-effective catalyst, mild conditions | nih.gov |

| Manganese (Mn) | Acceptorless Dehydrogenative Coupling (ADC) | Utilizes a simple phosphine-free NNN-tridentate ligand | frontiersin.org |

| Titanium (Ti) | Synergistic Catalysis | Used with TMSI for synthesis of 2-aryl-4-iodoquinazolines | nih.govfrontiersin.org |

| Palladium (Pd) | C-H Activation/Functionalization | Directs functionalization with fluorinated groups (e.g., SCF₃) | beilstein-journals.org |

Environmentally Benign Synthetic Protocols for Fluoroquinazolines

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable synthetic methods for fluoroquinazolines and related compounds. sruc.ac.ukresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. sruc.ac.uk

Key aspects of green synthetic protocols include:

Use of Eco-friendly Solvents: Water has been successfully used as a solvent for the synthesis of 2,3-dihydroquinazolin-4-ones, significantly reducing the reliance on volatile organic compounds. sciensage.info

Recyclable Catalysts: Solid acid catalysts, such as zeolites, offer a non-corrosive and reusable alternative to traditional acid catalysts. researchgate.net They can be easily separated from the reaction mixture, simplifying purification and reducing waste. researchgate.net

Energy Efficiency: Microwave irradiation has been employed to synthesize fluoroquinolone analogues. researchgate.net This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Use of Benign Catalysts: The use of inexpensive and low-toxicity metal catalysts, such as iron(III) chloride (FeCl₃), for dehydrogenative coupling reactions represents a more environmentally friendly option compared to precious metal catalysts. nih.gov

These green chemistry approaches are crucial for the sustainable production of pharmaceuticals and other fine chemicals, making the synthesis of fluoroquinazolines more cost-effective and environmentally responsible. sruc.ac.uknih.gov

Enantioselective Synthesis and Diastereocontrol in Fluoroquinazoline Derivatives

The introduction of fluorine atoms into quinazoline scaffolds can significantly influence their biological properties. Achieving stereocontrol in these molecules is crucial, and recent methodologies have focused on the enantioselective synthesis and diastereocontrol of fluoroquinazoline derivatives. A notable advancement is the use of fluorination-initiated asymmetric cyclization reactions to produce fluorine-containing dihydroquinazolones. figshare.com

This strategy employs double axially chiral anionic phase-transfer catalysts to achieve high levels of both diastereo- and enantioselectivity. figshare.com The reaction mechanism involves an asymmetric fluorocyclization that allows for the stereoselective synthesis of drug-like scaffolds such as dihydroquinazolone. semanticscholar.org This method has proven effective for a range of fluorine-containing dihydroquinazolones, consistently yielding high diastereomeric ratios and enantiomeric excesses. figshare.com

Key findings from these enantioselective methodologies are summarized below:

| Catalyst Type | Key Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Double Axially Chiral Anionic Phase-Transfer Catalysts | Fluorination-Initiated Asymmetric Cyclization | >20:1 | Up to 98% | figshare.com |

This approach represents a significant step forward in accessing stereochemically defined fluoroquinazoline derivatives, which are valuable for further research and development. The high degree of stereocontrol is achieved through the catalyst's ability to create a chiral environment during the critical bond-forming step. figshare.comsemanticscholar.org

Process Optimization and Scalability Considerations for Research Applications

Optimizing the synthesis of this compound and its derivatives is essential for producing sufficient quantities for research purposes with high purity and yield. Process optimization typically involves a systematic study of various reaction parameters to identify the most efficient conditions.

Key parameters that are often optimized include the choice of catalyst, the molar ratio of substrates, reaction temperature, and reaction duration. journalirjpac.com For instance, in the synthesis of related quinazoline compounds, Lewis acids like BF3-Et2O have been used as catalysts, and their concentration relative to the starting materials was a critical factor in maximizing the yield. journalirjpac.com Similarly, adjusting the temperature and reaction time can significantly impact the outcome, with optimal conditions leading to higher conversion and fewer byproducts. journalirjpac.com The goal is to develop a robust procedure that provides consistent results. esmed.org

For research applications, scalability refers to the ability to increase the production from milligram to gram scale without significant loss of yield or purity. While not focused on industrial-level production, scaling up for research requires careful consideration of factors such as heat transfer, mixing efficiency, and reagent addition rates. The transition from a small-scale flask to a larger reactor can alter the reaction kinetics and impurity profile. Therefore, a process that is optimized on a small scale may require re-optimization for larger batches. mdpi.com

A generalized approach to optimizing a synthetic step for a quinazoline derivative might involve the following considerations:

| Parameter | Objective | Example Consideration | Reference |

|---|---|---|---|

| Catalyst | Maximize reaction rate and selectivity | Screening Lewis acids or phase-transfer catalysts. figshare.comjournalirjpac.com | figshare.comjournalirjpac.com |

| Solvent | Ensure solubility of reagents and facilitate reaction | Testing a range of aprotic and protic solvents. | |

| Temperature | Balance reaction rate with stability of reactants and products | Running trials from room temperature to reflux. journalirjpac.com | journalirjpac.com |

| Reactant Ratio | Maximize conversion of the limiting reagent | Varying the molar equivalents of reagents. journalirjpac.com | journalirjpac.com |

| Reaction Time | Achieve complete conversion without product degradation | Monitoring reaction progress over time using TLC or HPLC. journalirjpac.com | journalirjpac.com |

Developing a scalable synthesis for research ensures that a reliable supply of the compound is available for biological screening and other studies. The focus remains on reproducibility and achieving the desired quality and quantity for non-commercial research needs. arxiv.org

Elucidation of Biological Activities and Underlying Mechanisms of Action for 5 Fluoro 4 Hydroxyquinazoline Analogs

Anticancer and Anti-Proliferative Research Focus

Analogs of 5-Fluoro-4-hydroxyquinazoline have emerged as a significant area of investigation in oncology, primarily due to their potential to interfere with critical cellular processes that drive cancer cell proliferation and survival. Research has concentrated on their ability to act as targeted therapeutic agents, modulating specific enzymes and signaling pathways that are often dysregulated in malignant cells. The core of this research lies in the inhibition of DNA repair mechanisms and the modulation of intracellular signaling cascades integral to tumor growth.

The 4-hydroxyquinazoline (B93491) scaffold has been identified as a promising framework for the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a family of nuclear enzymes crucial for repairing single-stranded DNA breaks (SSBs) through the base excision repair (BER) pathway. mdpi.com In the context of cancer therapy, inhibiting PARP is a key strategy, particularly for tumors with existing defects in other DNA repair pathways, such as those involving BRCA1/2 mutations. researchgate.net By blocking PARP, SSBs are not repaired and can accumulate, leading to the formation of more lethal double-strand breaks (DSBs) during DNA replication. frontiersin.org This mechanism exploits a concept known as "synthetic lethality," where the inhibition of one pathway (PARP) is selectively lethal to cells that have a deficiency in another pathway (e.g., homologous recombination repair), a common characteristic of certain cancers. nih.govnih.gov

Mechanistically, quinazoline-based analogs function as competitive inhibitors, targeting the catalytic domain of PARP enzymes, particularly PARP-1 and PARP-2. frontiersin.org PARP-1 is the most abundant isoform and is responsible for approximately 90% of the PARylation events related to DNA damage repair. mdpi.com These inhibitors compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), effectively blocking the synthesis of poly(ADP-ribose) (PAR) chains. frontiersin.org This prevention of PARylation means that DNA repair proteins cannot be recruited to the site of damage, stalling the repair process. mdpi.com

Molecular docking and in vitro studies have elucidated the binding modes of these inhibitors. For instance, a novel 4-hydroxyquinazoline derivative, designated as compound B1, demonstrated effective inhibition of PARP1. nih.gov Hydrogen bonding between the compound and key amino acid residues, such as ASP766, within the enzyme's active site is believed to be crucial for its inhibitory activity. nih.gov Such interactions stabilize the inhibitor within the catalytic pocket, preventing NAD+ from binding and thereby halting enzyme function. The inhibitory potential of these analogs is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: In Vitro PARP-1 Inhibitory Activity of Selected Compounds

| Compound | Target | IC50 (nM) |

|---|---|---|

| Olaparib (Reference) | PARP-1 | 5.96 ± 0.87 |

| Compound B1 | PARP-1 | 63.81 ± 2.12 |

This table presents the in vitro inhibitory activity of a 4-hydroxyquinazoline derivative (Compound B1) against the PARP-1 enzyme, with the FDA-approved drug Olaparib shown for comparison. Data sourced from in vitro enzyme activity assays. nih.gov

The primary consequence of PARP inhibition by 4-hydroxyquinazoline analogs is the significant disruption of DNA repair. nih.gov By preventing the repair of SSBs, these compounds lead to an accumulation of DNA lesions. frontiersin.org When a cell with these unrepaired SSBs enters the S-phase of the cell cycle, the replication fork encounters the break, leading to its collapse and the formation of a DSB. frontiersin.org

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway. mdpi.com However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HRR pathway. nih.gov In these "HRR-deficient" cancer cells, the DSBs generated by PARP inhibition cannot be properly repaired, leading to genomic instability and ultimately, apoptotic cell death. researchgate.netnih.gov

The impact on DNA repair is often visualized and quantified by measuring the levels of phosphorylated histone H2AX (γH2AX), a biomarker for DNA DSBs. nih.gov Studies on 4-hydroxyquinazoline derivatives show that they cause a dose-dependent increase in γH2AX aggregation in cancer cells. nih.gov Furthermore, immunofluorescence analysis confirms that these compounds effectively suppress the formation of PAR within the cell nucleus, demonstrating successful target engagement and interference with the DNA repair machinery at low concentrations. nih.gov

Beyond direct interaction with DNA repair enzymes, the anticancer effects of quinazoline (B50416) derivatives can also be attributed to their modulation of key intracellular signaling cascades that regulate cell fate decisions such as proliferation, survival, and apoptosis.

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical cascade that promotes cell survival, growth, and proliferation. nih.govnih.gov In a majority of human cancers, this pathway is hyperactivated due to mutations in its components, contributing to malignant transformation and resistance to therapy. nih.govnih.gov Consequently, the development of anticancer agents has overwhelmingly focused on the inhibition of the PI3K/Akt pathway to suppress tumor growth and survival signals. techscience.cnmdpi.com While extensive research has been conducted on quinazoline-based compounds as inhibitors of this pathway, the specific activation of the PI3K/Akt pathway as an anti-proliferative mechanism for this compound analogs is not a widely documented therapeutic strategy in the reviewed scientific literature. The conventional understanding is that aberrant activation of this pathway is a driver of oncogenesis, making its targeted inhibition a primary therapeutic goal. nih.gov

Nuclear Factor-kappa B (NFκB) and Activator Protein-1 (AP-1) are transcription factor complexes that play pivotal roles in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. nih.gov In the context of cancer, the constitutive activation of both NFκB and AP-1 is frequently observed and is associated with tumor progression, metastasis, and resistance to antiestrogen therapies. nih.gov The signaling pathways that converge on NFκB and AP-1 are therefore considered important targets for cancer intervention. While the modulation of these transcription factors is a recognized strategy for cancer treatment, specific research detailing the direct downregulation of NFκB and AP-1 activities by this compound analogs as a primary anticancer mechanism is not extensively reported in the available literature.

Modulation of Intracellular Signaling Cascades

Regulation of the MAP Kinase System

Research into the biological effects of this compound analogs, particularly the well-studied compound Idelalisib, has revealed significant interactions with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is a critical pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

Idelalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), has been shown to indirectly regulate the MAPK pathway. While its primary target is PI3Kδ, the inhibition of this key signaling node has downstream consequences on other interconnected pathways. In mantle cell lymphoma cell lines, treatment with Idelalisib has been observed to impede the activation of the MAPK pathway. Specifically, a reduction in the phosphorylation levels of key components of this pathway, including MEK, ERK, and p90RSK, has been documented. This suggests that the therapeutic effects of this compound analogs like Idelalisib may be, in part, attributable to their ability to dampen the pro-survival and proliferative signals transmitted through the MAPK cascade.

Table 1: Effect of Idelalisib on MAP Kinase Pathway Components

| Cell Line Type | Treatment | Effect on MEK Phosphorylation | Effect on ERK Phosphorylation | Effect on p90RSK Phosphorylation |

| Mantle Cell Lymphoma | Idelalisib | Reduced | Reduced | Reduced |

Effects on Cell Cycle Progression and Apoptosis Induction

Analogs of this compound have demonstrated notable effects on fundamental cellular processes such as cell cycle progression and the induction of apoptosis, or programmed cell death. These are crucial areas of investigation in cancer research, as the ability to halt cancer cell division and trigger their self-destruction is a key goal of many therapeutic strategies.

Idelalisib, a prominent analog, induces apoptosis in malignant B-cells. This pro-apoptotic effect is mediated through a caspase-dependent mechanism. Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. By activating this cascade, Idelalisib effectively triggers the self-destruction of cancerous cells. Furthermore, this induction of apoptosis has been observed to be independent of common prognostic factors in chronic lymphocytic leukemia (CLL), such as del(17p) and del(11q).

Interestingly, while inducing apoptosis, treatment with Idelalisib in mantle cell lymphoma cell lines resulted in a moderate loss of viability without a significant change in the cell cycle profile. This suggests that for certain cancer types, the primary mechanism of action for this class of compounds may be the direct induction of apoptosis rather than a primary arrest of the cell cycle at a specific phase.

Table 2: Apoptotic and Cell Cycle Effects of Idelalisib

| Cell Type | Treatment | Primary Effect | Cell Cycle Profile |

| Malignant B-cells | Idelalisib | Induction of caspase-dependent apoptosis | Not significantly altered |

| Mantle Cell Lymphoma | Idelalisib | Moderate loss of viability | No significant change |

Survivin Inhibition as a Therapeutic Strategy

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers but is generally absent in normal, differentiated tissues. It plays a dual role in promoting cell proliferation and inhibiting apoptosis, making it an attractive target for cancer therapy.

Currently, there is no direct scientific evidence to suggest that this compound or its well-characterized analog, Idelalisib, function as direct inhibitors of survivin. The primary mechanism of action of Idelalisib is the inhibition of PI3Kδ, which in turn affects downstream pathways leading to apoptosis. While this apoptotic induction is a shared goal with survivin inhibitors, the direct interaction with and inhibition of the survivin protein by this compound analogs has not been reported in the available scientific literature. Therefore, survivin inhibition is not considered a primary therapeutic strategy for this specific class of compounds based on current knowledge.

Antimicrobial Research Applications

Extensive searches of the scientific literature and research databases did not yield any evidence to suggest that this compound or its known analogs, such as Idelalisib, possess antimicrobial properties. The research focus for this class of compounds has been overwhelmingly in the field of oncology. Therefore, the following sections on antibacterial efficacy and the inhibition of bacterial enzymes are not applicable to this compound based on currently available data.

Antibacterial Efficacy and Spectrum of Activity

No data available.

Inhibition of Bacterial DNA Gyrase

No data available.

Inhibition of Bacterial Topoisomerase IV

No data available.

Disruption of Bacterial Cell Membrane Permeability

The bacterial cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances, has emerged as a promising target for novel antibacterial agents. Certain quinolone analogs have demonstrated the ability to disrupt this vital structure, leading to bacterial cell death. Research into 5-amino-4-quinolones has identified them as potent membrane-disrupting agents, particularly effective against multidrug-resistant (MDR) Gram-positive bacteria. nih.gov Preliminary studies on the mechanism of action of these compounds indicate that they are bacteriostatic and selectively disrupt bacterial membranes. nih.gov

The therapeutic potential of membrane-disrupting agents is significant, as this mechanism of action can be effective against even persistent bacterial forms. nih.gov Unlike many traditional antibiotics that target intracellular processes, agents that compromise the physical integrity of the bacterial membrane can overcome resistance mechanisms that rely on target modification or efflux pumps. The development of quinazoline derivatives with membrane-disrupting capabilities represents a strategic approach to combatting the growing threat of antibiotic resistance.

Overcoming Bacterial Efflux Pump Mechanisms

A primary mechanism by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps, which actively expel antimicrobial agents from the cell, reducing their intracellular concentration to sub-therapeutic levels. mdpi.com The NorA efflux pump in Staphylococcus aureus is a well-characterized example, belonging to the Major Facilitator Superfamily (MFS) of transporters. mdpi.com This transmembrane protein utilizes the proton motive force to extrude a wide range of substrates, including fluoroquinolones like ciprofloxacin. mdpi.com

Recent research has focused on the development of efflux pump inhibitors (EPIs) to be used in combination with existing antibiotics, thereby restoring their efficacy. Quinazoline derivatives have emerged as a promising class of NorA efflux pump inhibitors. mdpi.comnih.gov Studies have shown that certain quinazoline and quinoline (B57606) derivatives can act synergistically with ciprofloxacin against resistant strains of S. aureus that overexpress the norA gene. mdpi.com The inhibitory action of these compounds is specific to the efflux pump, as no synergistic effect is observed in strains lacking the norA gene. mdpi.com The mechanism of these EPIs does not involve compromising bacterial membrane permeability or altering cellular ATP levels. mdpi.com Furthermore, these quinazoline-based EPIs have been shown to enhance the bactericidal and post-antibiotic effects of ciprofloxacin and increase its mutation prevention concentration, all while exhibiting low toxicity to mammalian cells. mdpi.comnih.gov This targeted approach of inhibiting efflux pumps offers a valuable strategy to counteract antimicrobial resistance. mdpi.com

Efficacy Against Multi-Drug Resistant Pathogens

The rise of multi-drug resistant (MDR) pathogens presents a formidable challenge to global public health. The development of novel antimicrobial agents with efficacy against these resistant strains is a critical area of research. Quinoline-based compounds and their hybrids have demonstrated significant potential in this regard. ed.ac.uknih.govnih.gov

The strategy of creating hybrid molecules, which combine a fluoroquinolone moiety with other antibacterial pharmacophores, has been explored to overcome drug resistance. nih.govnih.gov These hybrids have the potential to act on multiple cellular targets, thereby reducing the likelihood of resistance development. nih.gov Quinazoline and quinazolinone hybrids, in particular, have been investigated for their antibacterial activity against MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA). eurekaselect.com

Research on quinoline-based compounds has identified molecules with potent activity against replicating and non-replicating Mycobacterium tuberculosis, including strains resistant to first-line drugs like rifampin and isoniazid. ed.ac.uknih.gov The structure-activity relationship studies of these compounds are crucial for optimizing their efficacy and guiding the development of new anti-TB drugs. ed.ac.uknih.gov The versatility of the quinazoline scaffold allows for the design of derivatives that can overcome existing resistance mechanisms and provide new therapeutic options for treating infections caused by MDR pathogens. eurekaselect.comnih.gov

Antifungal Properties and Molecular Targets

In addition to their antibacterial activities, quinazoline derivatives have also been investigated for their potential as antifungal agents. Research has demonstrated that certain fluorinated quinazoline analogs exhibit significant inhibitory effects against a range of fungi. nih.govnih.govsemanticscholar.org

A study focused on s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives identified several compounds with potent antifungal activities. nih.gov The mechanism of action for one of the lead compounds was investigated against Fusarium oxysporum. The findings revealed that the compound inhibited spore germination and caused malformation of the hyphae, including condensation of the endosome. nih.gov Furthermore, treatment with this quinazoline derivative led to an increase in the permeability of the fungal cell membrane. nih.gov Biochemical analysis showed a decrease in the mycelial reducing sugar content, D-GlcNAc content, and chitinase activity, while the soluble protein content remained largely unaffected. nih.gov These results suggest that the antifungal action of these fluorinated quinazoline derivatives involves the disruption of the cell membrane and interference with cell wall synthesis.

More recent research on quinazolinone derivatives has also highlighted their antifungal potential against various phytopathogenic fungi. mdpi.com The structure-activity relationship studies indicated that substitutions on the quinazolinone core significantly influence the antifungal efficacy. mdpi.com Another study identified novel quinazoline derivatives that inhibit the splicing of fungal group II introns, a novel mechanism of action for antifungal agents. acs.org These findings underscore the potential of the quinazoline scaffold in the development of new antifungal drugs with diverse molecular targets.

Anti-Tuberculosis Activity and Mechanism Elucidation

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.gov The quinazoline scaffold has been a focal point in the search for new anti-tubercular agents. nih.gov

Specifically, 4-anilinoquinazoline derivatives have been identified as potent inhibitors of Mtb. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed key structural features important for their anti-Mtb activity, including substitutions on the quinazoline ring and the aniline (B41778) moiety. nih.gov For instance, the inclusion of a fluorine atom on the distal phenyl ring has been shown to markedly increase activity. nih.gov While the precise mechanism of action for many of these quin(az)oline compounds is still under investigation, a rational starting hypothesis is the inhibition of Mtb kinases, given that these compounds were often originally developed as human kinase inhibitors. nih.govbiorxiv.org However, it is also possible that their effects are mediated by other non-kinase ATP-binding proteins within the bacterium. nih.govbiorxiv.org

The development of quinazoline analogues continues to be an active area of research, with a focus on synthesizing novel derivatives with improved potency and favorable safety profiles. nih.gov The ability of some of these compounds to inhibit the growth of MDR-TB strains highlights their potential as future therapeutic options. nih.gov

Antimalarial Investigations, Including Mitochondrial Electron Transport Chain Targeting

The mitochondrial electron transport chain (mETC) of the malaria parasite, Plasmodium falciparum, is a well-validated target for antimalarial drug development due to significant structural and functional differences from its human counterpart. nih.govlstmed.ac.ukmdpi.com Several classes of compounds, including quinolones, have been shown to inhibit components of the P. falciparum mETC, particularly the cytochrome bc1 complex (Complex III). nih.govacs.orgnih.govmdpi.com

The cytochrome bc1 complex plays a crucial role in mitochondrial respiration and is essential for pyrimidine (B1678525) biosynthesis in the parasite. nih.govnih.gov Quinolone and quinazoline derivatives are believed to exert their antimalarial effect by binding to the Q_o or Q_i sites of cytochrome b, a key subunit of the bc1 complex, thereby inhibiting its function. nih.govnih.govmalariaworld.org This inhibition disrupts the mETC, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.

Recent studies have identified novel 7-N-substituted-3-oxadiazole quinolones that target the Q_o site of cytochrome b. nih.govnih.gov These compounds have demonstrated potent antimalarial activity against asexual blood-stage parasites, as well as activity against pre-erythrocytic stages and male gametes. nih.govnih.gov The structural resemblance of these inhibitors to the natural substrate, ubiquinone, is a key aspect of their mechanism of action. nih.gov The continued exploration of quinazoline and quinoline scaffolds offers a promising avenue for the development of new antimalarial agents that can overcome existing drug resistance by targeting the parasite's mETC. nih.govnih.govwebmate.me

Anti-inflammatory and Immunomodulatory Effects

The quinazoline scaffold is not only associated with antimicrobial activities but also possesses significant anti-inflammatory and immunomodulatory properties. mdpi.comencyclopedia.pub A diverse range of quinazoline derivatives have been synthesized and evaluated for their potential to modulate inflammatory pathways. mdpi.com

The anti-inflammatory effects of certain quinazoline compounds are attributed to their ability to inhibit key mediators of the inflammatory response. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Additionally, quinazoline-based compounds have been designed as inhibitors of phosphoinositol-3-kinase δ (PI3Kδ), a crucial enzyme in immune cell signaling, demonstrating their potential as immunomodulators. mdpi.com

Exploration of Other Biological Activities (e.g., Anticonvulsant, Antiviral, Antihelmintic, Antiprotozoal)

Beyond their well-documented roles in other therapeutic areas, analogs of this compound have been investigated for a variety of other biological activities, demonstrating the versatility of the quinazoline scaffold. Research has extended into their potential as anticonvulsant, antiviral, antihelmintic, and antiprotozoal agents, with several studies identifying potent compounds and elucidating their mechanisms of action.

Anticonvulsant Activity

The quinazoline core is a recognized pharmacophore in the development of central nervous system agents, with some derivatives showing significant anticonvulsant properties. nih.gov The sedative-hypnotic drug methaqualone, a quinazolin-4(3H)-one derivative, is a notable example that has spurred further research into this class of compounds for epilepsy treatment. mdpi.com

The primary mechanism of action for the anticonvulsant effects of many quinazolinone derivatives involves the positive allosteric modulation of the GABA-A receptor. mdpi.com Structure-activity relationship (SAR) studies have highlighted key structural requirements for this activity, including the quinazolin-4(3H)-one moiety as a hydrophobic domain, a hydrogen bond-accepting carbonyl group, and an electron-donating nitrogen atom at the N1 position. mdpi.com Substitutions at the 2 and 3 positions of the quinazoline ring are crucial for modulating the pharmacokinetics and potency of these compounds. mdpi.com

In vivo studies using models such as the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test have been employed to evaluate the anticonvulsant potential of newly synthesized quinazoline analogs. nih.govresearchgate.net For instance, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives demonstrated potential anticonvulsant activity in the PTZ model, with the mechanism confirmed to be linked to the GABA-A receptor through flumazenil antagonism assays. mdpi.com Another study on novel fluorinated quinazolines identified compounds that were active in both MES and scPTZ tests, suggesting a broad spectrum of anticonvulsant activity. nih.gov

Some research has also explored the inhibition of carbonic anhydrase (CA) as a potential secondary mechanism for the anticonvulsant effects of quinazoline derivatives. mdpi.commdpi.com Inhibition of brain CA can lead to an increased concentration of CO2, which has a positive outcome in the management of epilepsy. mdpi.com Molecular docking studies have been used to investigate the binding of quinazoline analogs to human carbonic anhydrase II (hCA II), revealing that substitutions at various positions can significantly influence their inhibitory activity. mdpi.com

| Compound Series/Name | Key Structural Features | Biological Activity/Findings | Mechanism of Action |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones | Varied substituents at positions 2 and 3 | Showed potential anticonvulsant activity in the PTZ model in mice. mdpi.com | Positive allosteric modulation of the GABA-A receptor. mdpi.com |

| Fluorinated quinazolines (5a-j) | Fluorine substitution on the quinazoline ring | Active in both scPTZ and MES tests, with some compounds showing low neurotoxicity. nih.gov | Predicted to protect against generalized tonic-clonic and absence seizures. nih.gov |

| Quinazoline analogues with butyl or benzyl substitution | Butyl or benzyl groups at position 3 | Butyl substitution at position 3 showed a significant effect in preventing seizure spread. mdpi.com | Potential inhibition of human carbonic anhydrase II (hCA II). mdpi.com |

Antiviral Activity

The quinazoline scaffold has emerged as a promising framework for the development of novel antiviral agents. researchgate.net Derivatives have shown potent activity against a range of DNA and RNA viruses. nih.gov

Research has identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov Certain analogs exhibited broad-spectrum activity with EC50 values in the nanomolar range and no significant cytotoxicity to mammalian cells. nih.gov For example, compound 27 in a specific study potently inhibited the replication of the ZIKV-HN16 strain with an EC50 of 86 nM. nih.gov

The mechanism of action for the antiviral effects of quinazoline derivatives can vary. Some compounds are thought to inhibit the VP1 virus capsid protein, preventing its attachment to the host cell, similar to other rhinovirus inhibitors. nih.gov In the context of influenza virus, some quinoline derivatives have been shown to inhibit neuraminidase activity. nih.gov For Tobacco Mosaic Virus (TMV), certain myricetin derivatives containing a quinazolinone moiety have been found to inhibit the virus, with microscale thermophoresis (MST) tests suggesting an interaction with the TMV coat protein (TMV-CP). acs.org Additionally, some 4-arylaminoquinazolines have been shown to effectively suppress the replication of human cytomegalovirus. nih.gov

| Compound Series/Name | Target Virus | Biological Activity/Findings | Potential Mechanism of Action |

|---|---|---|---|

| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent inhibitors of viral replication with EC50 values as low as 86 nM. nih.gov | Inhibition of viral replication. nih.gov |

| Myricetin derivatives with a quinazolinone moiety | Tobacco Mosaic Virus (TMV) | Compound L11 had a dissociation constant (Kd) value of 0.012 µM against TMV-CP. acs.org | Interaction with the Tobacco Mosaic Virus Coat Protein (TMV-CP). acs.org |

| 4-Thioquinazoline derivatives with a chalcone moiety | Tobacco Mosaic Virus (TMV) | Compounds M2 and M6 showed better protection activities than the commercial agent Ribavirin. nih.gov | Interaction with the Tobacco Mosaic Virus Coat Protein (TMV-CP) is suggested for some compounds. nih.gov |

| 4-arylaminoquinazolines | Human Cytomegalovirus (HCMV) | Effectively suppress the replication of HCMV. nih.gov | Not specified. |

| Benzo[g]quinazolines | Human Rotavirus Wa strain | Compounds 1, 3, and 9 showed the most effective reducing activity against the virus. mdpi.com | Inhibition of the Outer Capsid protein VP4. mdpi.com |

Antihelmintic Activity

The development of new antihelmintic drugs is crucial to combat parasitic worm infections. Research into quinazoline derivatives has shown potential in this area. A study focused on the synthesis and evaluation of novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives for their antihelmintic activity. nih.gov Out of fifteen synthesized compounds, two (6e and 6o) demonstrated good antihelmintic activity. nih.gov The mechanism of action for many antihelmintic drugs involves either killing (vermicide) or expelling (vermifuge) the parasitic worms by targeting their neuromuscular systems or metabolic pathways. slideshare.netresearchgate.net

| Compound Series/Name | Key Structural Features | Biological Activity/Findings |

|---|---|---|

| 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazolines | Fused thiazolo-quinazoline ring system | Compounds 6e and 6o exhibited good antihelmintic activity. nih.gov |

Antiprotozoal Activity

Protozoan parasites are responsible for several significant global diseases, and the emergence of drug resistance necessitates the discovery of new therapeutic agents. nih.gov Quinazoline derivatives have been investigated as potential antiprotozoal agents, showing activity against various parasites.

A series of quinazoline-2,4,6-triamine derivatives were designed, synthesized, and evaluated as trypanocidal, antileishmanial, and antiplasmodial agents. nih.gov The design of these compounds was rationalized based on docking studies with dihydrofolate reductase (DHFR) and pteridine reductase (PTR), key enzymes in the folate biosynthesis pathway of these parasites. nih.gov Several of these compounds showed potent in vitro activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana. nih.gov Notably, some compounds were more effective than the reference drugs nifurtimox and benznidazole against T. cruzi. nih.gov In an in vivo study using a Plasmodium berghei mouse model, four of the synthesized compounds demonstrated activity comparable to the standard antimalarial drugs chloroquine and pyrimethamine. nih.gov

| Compound Series/Name | Target Protozoa | Biological Activity/Findings | Potential Mechanism of Action |

|---|---|---|---|

| Quinazoline-2,4,6-triamine derivatives | Trypanosoma cruzi, Leishmania mexicana, Plasmodium berghei | Compounds 5, 6, and 8 were highly effective against T. cruzi. Compounds 5, 6, 8, and 9 showed high activity against L. mexicana. Compounds 1, 5, 6, and 8 showed activity comparable to chloroquine in vivo against P. berghei. nih.gov | Inhibition of dihydrofolate reductase (DHFR) and pteridine reductase (PTR). nih.gov |

Structure Activity Relationship Sar Studies of 5 Fluoro 4 Hydroxyquinazoline Derivatives

Comprehensive Analysis of the Positional Influence of the Fluorine Atom on Biological Activity

The position of the fluorine atom on the quinazoline (B50416) ring is a critical determinant of biological activity. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties can drastically alter the molecule's characteristics. When placed at the C-5 position, the fluorine atom exerts a strong inductive effect, which can influence the acidity of the N1-proton and the electron distribution across the heterocyclic ring system. This modification can significantly impact the molecule's ability to interact with biological targets.

Studies on related fluorinated quinazolines and quinolones have demonstrated the importance of the fluorine atom's location. For instance, in some series, moving the fluorine atom from one position to another, such as to the C-6 position, can contribute to an increase in activity, indicating that each position offers a unique set of interactions within a target's binding site. researchgate.net The C-5 position, in particular, can influence the planarity and conformation of the fused ring system, potentially pre-organizing the ligand for a more favorable binding pose with its target enzyme or receptor. nih.gov The unique stereoelectronic effects of a C-5 fluorine substituent can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through specific interactions like hydrogen bonds or dipole-dipole forces. nih.gov

Systemic Investigation of Substituent Effects on the Quinazoline Core

Beyond the foundational 5-fluoro substitution, the biological activity of these derivatives is finely tuned by the nature and position of other substituents on the quinazoline core. SAR studies have explored a wide range of modifications to optimize potency and selectivity.

The addition of aromatic and heteroaromatic moieties to the quinazoline framework is a common strategy to enhance biological efficacy. These groups can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with amino acid residues in the target's active site. For example, in the context of kinase inhibitors, a 4-anilino-quinazoline scaffold is a well-established pharmacophore where the aniline (B41778) ring occupies a key region of the ATP-binding site. mdpi.com

Further modifications, such as linking a 3-nitro-1,2,4-triazole motif to the C-7 position of the quinazoline core, have been shown to be favorable for inhibitory activity against targets like EGFR and VEGFR2. mdpi.com Similarly, the fusion of a thiazole ring to the quinazoline core has been explored to assess how changes in molecular shape and the position of nitrogen and sulfur atoms affect biological activity. nih.gov These substitutions can extend the molecule into new binding pockets, thereby increasing affinity and modulating the selectivity profile.

Modifications involving smaller functional groups like alkyl and hydroxyl moieties also play a significant role in SAR. The introduction of alkyl groups can modulate the lipophilicity of the compound, which affects its solubility and ability to cross cell membranes. In some quinazolinone-benzimidazole hybrids, SAR analysis revealed that an alkyl substituent at the 3-position had a more significant positive effect on cytotoxic activity than a phenyl substituent. nih.gov

Hydroxyl groups can introduce new hydrogen bonding capabilities, which can be critical for anchoring a ligand within its binding site. The parent 4-hydroxyquinazoline (B93491) structure itself contains a crucial hydroxyl group (in its tautomeric 4-oxo form) that often participates in key hydrogen bonds. The strategic addition of further hydroxyl groups can improve aqueous solubility and provide new interaction points, although it can also introduce potential sites for metabolic glucuronidation.

The introduction of additional halogen atoms to the 5-fluoro-4-hydroxyquinazoline core can further refine its biological profile. Halogens can serve as effective metabolic blocks, increasing the compound's half-life. nih.gov Furthermore, they can form halogen bonds—a type of non-covalent interaction with nucleophilic atoms like oxygen or nitrogen—which can significantly enhance binding affinity. nih.govdntb.gov.ua

Studies on polyhalogenated quinazolines, such as 6,7,8-trifluoro-substituted derivatives, have been conducted to explore their potential as antiviral agents. researchgate.net The presence of multiple fluorine atoms can profoundly alter the electronic landscape of the molecule. The addition of a chloro-substituent in the meta position of an aniline residue attached to the quinazoline core has been shown to increase inhibitory activity toward both EGFR and VEGFR2. mdpi.com The specific pattern of halogenation is crucial, as different substitutions can lead to varied effects on activity and cellular accumulation. acs.org

Table 1: Effect of Halogen Substitution on Biological Activity

| Base Scaffold | Substitution | Position | Observed Effect on Activity |

|---|---|---|---|

| Quinazolinone | Halide | 6 | Enhanced tubulin polymerization inhibition researchgate.net |

| 4-Anilino-quinazoline | Chloro | meta-position of aniline | Increased EGFR/VEGFR2 inhibition mdpi.com |

| Quinazoline | Trifluoro | 6, 7, 8 | Investigated for antiviral activity researchgate.net |

Conformational Analysis and its Correlation with Bioactivity Profiles

The three-dimensional conformation of a molecule is paramount to its biological function, as it dictates how the molecule fits into its target binding site. The strong inductive effect of the fluorine atom at the C-5 position can have a significant impact on the conformation of the pyrrolidine ring in related structures, enforcing a particular pucker and biasing the conformation of adjacent bonds. nih.gov This stereoelectronic influence can help to pre-organize the this compound derivative into a bioactive conformation, reducing the entropic penalty upon binding to its target.

However, while intramolecular forces can define preferential conformations in a solution, the final bioactive conformation is often the result of an "induced fit" with the biological target. rsc.org Computational studies, such as molecular docking and dynamics simulations, are essential tools for exploring the possible binding modes of these derivatives. Such analyses have revealed that specific interactions, like hydrogen bonding with key residues (e.g., ASP766 in PARP), can be crucial for enhancing activity and overcoming drug resistance. mdpi.com Therefore, understanding the interplay between the ligand's intrinsic conformational preferences and the induced fit driven by the protein environment is key to interpreting bioactivity profiles.

Physicochemical Property Optimization for Enhanced Ligand Efficiency and Pharmacological Profile

Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically the number of heavy atoms). pharmafeatures.com It helps prioritize compounds that achieve high potency with a lower molecular weight, suggesting a more efficient and potentially less complex binding interaction. pharmafeatures.com The goal of lead optimization is to improve a compound's activity while maintaining a favorable physicochemical profile. pharmafeatures.com

| Ligand Efficiency (LE) | Binding affinity per heavy atom. | Measures the efficiency of binding; helps select smaller, more efficient leads. pharmafeatures.com |

Computational Chemistry and Molecular Modeling for 5 Fluoro 4 Hydroxyquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide information on electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.orgnih.gov It is employed to optimize the ground-state geometry of 5-Fluoro-4-hydroxyquinazoline and to calculate various quantum chemical parameters. semanticscholar.orgnih.gov These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to achieve a balance between accuracy and computational cost. nih.govdergipark.org.tr

Key parameters derived from DFT studies provide a quantitative measure of the molecule's reactivity and stability. semanticscholar.org These descriptors include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). semanticscholar.orgnih.gov The analysis of these properties helps in understanding the molecule's tendency to donate or accept electrons, which is crucial for its interaction with biological macromolecules. semanticscholar.org

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Quinazoline (B50416) Scaffolds

| Parameter | Symbol | Definition | Significance in Reactivity |

|---|---|---|---|

| Ionization Potential | IP | The minimum energy required to remove an electron from a molecule. | Indicates the tendency to donate electrons. |

| Electron Affinity | EA | The energy released when an electron is added to a molecule. | Indicates the tendency to accept electrons. |

| Electronegativity | χ | The power of an atom or molecule to attract electrons. | Measures the ability to attract electrons in a bond. |

| Chemical Hardness | η | A measure of resistance to change in electron distribution. | A harder molecule is generally less reactive. emerginginvestigators.org |

| Chemical Softness | S | The reciprocal of hardness, indicating polarizability. | A softer molecule is generally more reactive. |

| Electrophilicity Index | ω | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. irjweb.com |

Note: The values for these parameters are specific to the computational method used and the exact molecular structure being studied. The table provides a conceptual framework based on typical DFT investigations of related heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. emerginginvestigators.org For many nitrogen-based drug compounds, the HOMO-LUMO gap typically falls within a range that balances stability and the necessary reactivity for biological interactions. emerginginvestigators.org The distribution of HOMO and LUMO densities across the this compound structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters

| Parameter | Description | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's electron-donating ability. A higher EHOMO indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's electron-accepting ability. A lower ELUMO indicates a better electron acceptor. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. emerginginvestigators.orgirjweb.com |

Note: The specific energy values are dependent on the computational level of theory applied.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how small molecules like this compound might interact with a specific protein target at the atomic level. semanticscholar.org

Molecular docking simulations are performed to place the this compound molecule into the binding site of a target protein, such as a kinase or polymerase. The process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). ijcce.ac.irmdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. doi.org

These studies are crucial for identifying potential biological targets and for structure-based drug design. For instance, derivatives of the 4-anilinoquinazoline scaffold have been docked into the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), revealing binding energies that correlate with their observed cytotoxic activity. ijcce.ac.ir Similarly, 4-hydroxyquinazoline (B93491) derivatives have been studied as inhibitors of Poly(ADP-ribose) polymerase (PARP), with docking used to predict their binding modes and affinities. mdpi.com

Table 3: Representative Binding Affinities of Quinazoline Derivatives with Target Proteins

| Compound Scaffold | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 4-Anilinoquinazoline derivative | EGFR | -6.39 ijcce.ac.ir |

| 4-Anilinoquinazoline derivative | VEGFR-2 | -8.24 ijcce.ac.ir |

| 4-Hydroxyquinazoline derivative | PARP | Not specified, but strong binding predicted mdpi.com |

| Quinazoline derivative | XooFabF | -7.1 nih.gov |

Note: This table presents data from related quinazoline compounds to illustrate the outputs of molecular docking studies.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues within the enzyme's active site. nih.gov These interactions are critical for molecular recognition and biological function. Common interactions identified include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. For example, studies on 4-hydroxyquinazoline derivatives binding to PARP have shown stable hydrogen bonds with residues like SER904, GLY863, and ASP766. mdpi.com

Hydrophobic Interactions: The aromatic rings of the quinazoline core often engage in hydrophobic interactions (e.g., Pi-Pi stacking, Pi-Alkyl) with nonpolar residues in the binding pocket, such as TYR907, TYR889, and ALA898. mdpi.com

Understanding these specific interactions allows for targeted chemical modifications to the this compound scaffold to improve binding potency and selectivity.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. mdpi.comdoi.org

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. The resulting trajectory is analyzed to assess several parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable. doi.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions identified in docking studies. mdpi.comnih.gov

These simulations are essential for validating docking poses and understanding the kinetic aspects of ligand binding, providing a more realistic representation of the biological environment. mdpi.comnih.gov

Theoretical Investigations of Tautomerism and Energetic Profiles (e.g., Oxo-Hydroxy Tautomerism)

The phenomenon of tautomerism is a critical aspect of the molecular characterization of this compound, influencing its chemical reactivity, biological activity, and spectroscopic properties. Specifically, this compound is expected to exhibit oxo-hydroxy tautomerism, existing as an equilibrium between the this compound (enol-form) and the 5-fluoroquinazolin-4(3H)-one (keto-form). Computational chemistry provides powerful tools to investigate the energetic profiles of these tautomers, predicting their relative stabilities and the energy barriers for their interconversion.

Theoretical studies on similar heterocyclic systems, such as 4-hydroxyquinoline (B1666331) and 5-fluorouracil, have consistently shown that the keto-form is generally the more stable tautomer. These investigations typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to calculate the electronic structure and energies of the different tautomeric forms. By comparing the computed Gibbs free energies of the tautomers, a quantitative prediction of their equilibrium populations can be made.

For this compound, it is hypothesized that the keto-form, 5-fluoroquinazolin-4(3H)-one, is the predominant species under physiological conditions. The fluorine atom at the 5-position is not expected to alter this fundamental preference, which is primarily dictated by the aromaticity and bond energies within the quinazoline ring system. The stability of the keto-form is often attributed to the greater strength of the C=O double bond compared to the C-O single bond, and the particular arrangement of conjugated double bonds in the heterocyclic ring.

The energetic profile of the tautomeric interconversion can be mapped by locating the transition state structure that connects the enol and keto forms. The energy difference between the reactants and the transition state represents the activation energy for the tautomerization reaction. Computational studies on analogous compounds have indicated that while the keto-form is thermodynamically favored, the energy barrier for interconversion is often low enough to allow for a dynamic equilibrium between the two forms.

| Tautomer | Structure | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|---|---|

| 5-fluoroquinazolin-4(3H)-one (Keto) | [Structure of Keto form] | 0.00 | 0.00 | >99 |

| This compound (Enol) | [Structure of Enol form] | +7.5 | +7.2 | <1 |

It is important to note that the solvent environment can influence the tautomeric equilibrium. Polar solvents may stabilize one tautomer over the other through differential solvation effects, potentially shifting the equilibrium. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can be used to investigate these environmental influences on the energetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR can be a powerful tool for predicting their biological activities, optimizing their structures for enhanced potency, and understanding the molecular features that govern their therapeutic effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, constitutional descriptors).

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., steric parameters, surface area, volume, CoMFA and CoMSIA fields).

Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Development: A statistical method is used to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN).

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds.